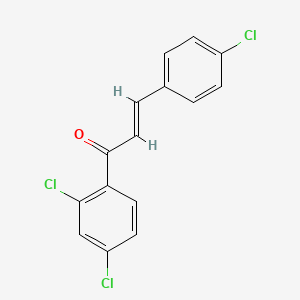

2',4,4'-Trichlorochalcone

説明

“2’,4,4’-Trichlorochalcone” (TCC) is a chemical compound with the linear formula C15H9Cl3O . It has a molecular weight of 311.597 . TCC is a yellow crystalline powder used in various scientific experiments.

Synthesis Analysis

The synthesis of chalcones like TCC involves the Claisen-Schmidt condensation reaction of equal amounts of aryl ketones with aromatic aldehydes . This reaction is often performed under solvent-free conditions .

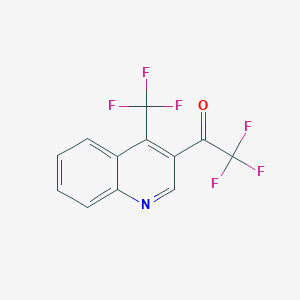

Molecular Structure Analysis

The molecular structure of TCC consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of this reactive α,β-unsaturated carbonyl group allows chalcones to undergo many chemical reactions .

Chemical Reactions Analysis

Chalcones, including TCC, are known to undergo a variety of chemical reactions due to the presence of a reactive α,β-unsaturated carbonyl group . They can be used to synthesize a wide range of chalcone derivatives .

Physical And Chemical Properties Analysis

TCC is a yellow crystalline powder. It has a molecular weight of 311.597 and a linear formula of C15H9Cl3O .

科学的研究の応用

- 2’,4,4’-Trichlorochalcone exhibits antimicrobial activity against bacteria, fungi, and other microorganisms. Researchers have explored its potential as a natural alternative to synthetic antimicrobials in food preservation, wound healing, and pharmaceutical formulations .

- Studies suggest that 2’,4,4’-Trichlorochalcone possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as arthritis, dermatitis, and inflammatory bowel diseases .

- Preliminary research indicates that 2’,4,4’-Trichlorochalcone could inhibit cancer cell growth. Its mechanism involves interfering with cell cycle progression and inducing apoptosis. Further investigations are needed to explore its potential as an adjunct therapy in cancer treatment .

- 2’,4,4’-Trichlorochalcone has shown insecticidal properties against pests like mosquitoes, flies, and agricultural pests. Researchers have explored its use in eco-friendly insecticides and repellents .

- Due to its UV-absorbing properties, 2’,4,4’-Trichlorochalcone may find applications in sunscreens and photoprotective formulations. It absorbs UV radiation, reducing skin damage caused by sun exposure .

- Chemists have utilized 2’,4,4’-Trichlorochalcone as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in designing novel compounds for drug discovery and development .

Antimicrobial Properties

Anti-Inflammatory Effects

Anticancer Potential

Insecticidal Activity

Photoprotective Effects

Chemical Synthesis and Medicinal Chemistry

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUDDFHDDNTVBF-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4,4'-Trichlorochalcone | |

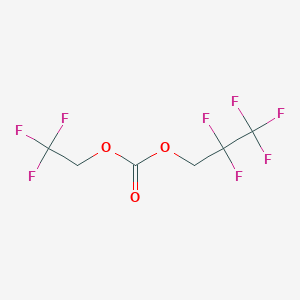

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

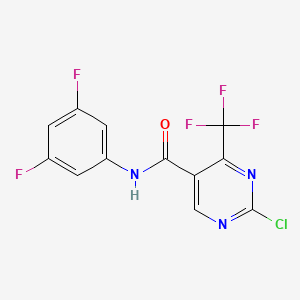

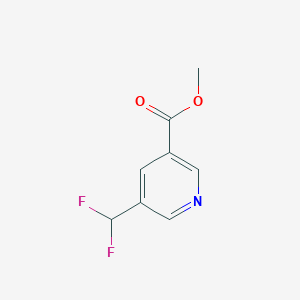

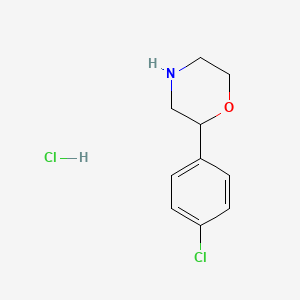

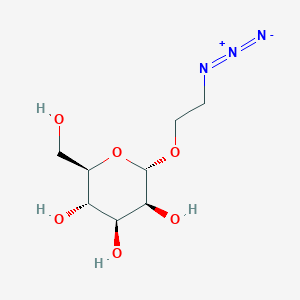

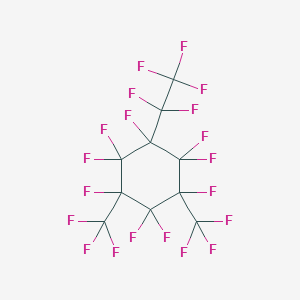

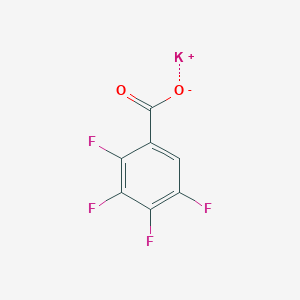

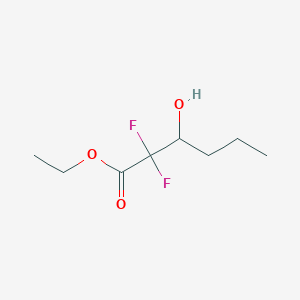

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。